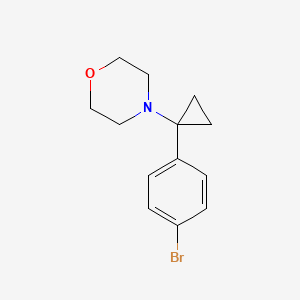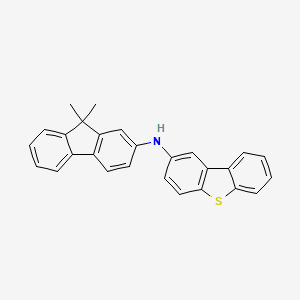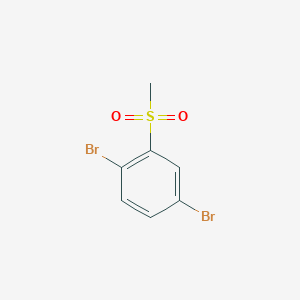
1,4-Dibromo-2-(methylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6Br2O2S It is a derivative of benzene, where two bromine atoms and one methylsulfonyl group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(methylsulfonyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
1,4-Dibromo-2-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-2-(methylsulfonyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms and the methylsulfonyl group influence the reactivity and orientation of further substitutions on the benzene ring. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromobenzene: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-(methylsulfonyl)benzene: Differently substituted, leading to variations in reactivity and applications.
Uniqueness
1,4-Dibromo-2-(methylsulfonyl)benzene is unique due to the presence of both bromine atoms and a methylsulfonyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C7H6Br2O2S |
|---|---|
Poids moléculaire |
314.00 g/mol |
Nom IUPAC |
1,4-dibromo-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H6Br2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Clé InChI |
KCSCGXXMBZANAS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
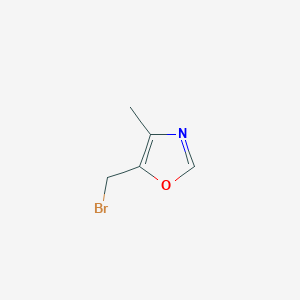
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
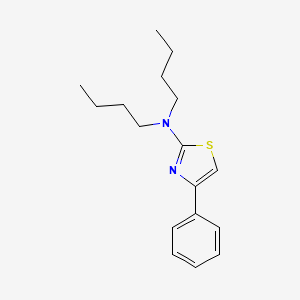
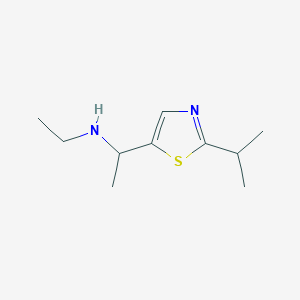
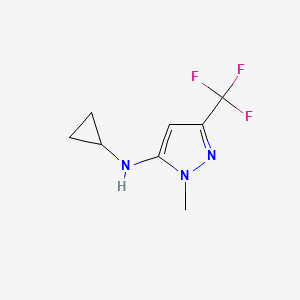

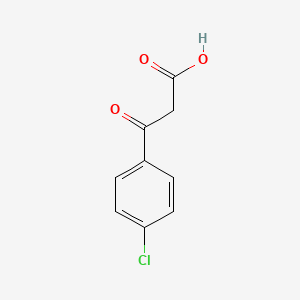
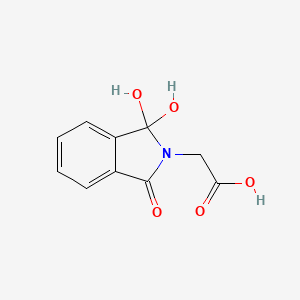
![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
